Product packaging for alpha-Casozepine(Cat. No.:CAS No. 117592-45-7)

alpha-Casozepine

Cat. No.: B1665262
CAS No.: 117592-45-7
M. Wt: 1267.5 g/mol
InChI Key: SKGURMFKEAFAGD-CSYZDTNESA-N
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Description

Origin and Contextualization within Bioactive Peptides

Alpha-casozepine originates from the enzymatic hydrolysis of αs1-casein, one of the major proteins in bovine milk. nih.govsmolecule.com It is specifically a fragment of this larger protein molecule. Bioactive peptides are protein fragments that are inactive within the sequence of their parent protein but can be released through processes like gastrointestinal digestion or food processing, such as fermentation or enzymatic hydrolysis. tandfonline.com Once liberated, these peptides can exert various physiological effects.

Milk and dairy products are considered one of the most significant sources of bioactive peptides. nih.govnih.gov These milk-derived peptides have been shown to possess a wide range of biological activities, including antihypertensive, antimicrobial, immunomodulatory, and opioid-like functions. nih.govnih.govtandfonline.com this compound is thus contextualized within this extensive family of milk-derived bioactive peptides, representing a specific decapeptide with a distinct activity profile. smolecule.comcaringsunshine.com It is generated from casein, the main protein group in milk, which is a well-known precursor for numerous biologically active peptides. researchgate.netcapes.gov.br The generation of this compound typically involves the use of the enzyme trypsin to break down the αs1-casein protein. researchgate.net

Historical Perspectives on Milk-Derived Bioactivity

The understanding that milk contains components with biological activity beyond simple nourishment is not new. For decades, scientific research has acknowledged that dietary proteins, particularly caseins from milk, are a primary source of biologically active peptides. researchgate.netcapes.gov.br These peptides are encrypted within the protein sequence and can be released by enzymatic proteolysis. tandfonline.comcapes.gov.br

A key observation that spurred research in this area was the state of calmness and serenity observed in infants after consuming milk. lactium.com This led researchers to hypothesize that the digestion of milk proteins in the infant gut might produce specific calming compounds. The digestive system of infants contains enzymes, such as trypsin, that can break down casein into a pool of bioactive peptides. lactium.com This natural process observed in infants provided a model for scientists to explore. Researchers subsequently developed processes to mimic this enzymatic breakdown to isolate and identify the specific peptides responsible for these effects, which ultimately led to the discovery of the tryptic hydrolysate of αs1-casein and its active component, this compound. lactium.comnih.gov

Discovery and Initial Characterization as a Bioactive Decapeptide

The discovery of this compound was the result of systematic investigation into a tryptic hydrolysate of bovine αs1-casein. researchgate.netresearchgate.net Initial studies demonstrated that this hydrolysate possessed a novel anxiolytic-like activity in animal models. researchgate.netresearchgate.net To identify the specific component responsible for this effect, researchers isolated various peptides from the hydrolysate and tested their affinity for the γ-aminobutyric acid (GABA) type A receptor, a key target in the regulation of anxiety. researchgate.netnih.gov

Through this process, only one peptide demonstrated a significant affinity for the GABAA receptor. researchgate.netresearchgate.net This peptide was named this compound and was identified as the 91–100 fragment of the bovine αs1-casein protein. nih.govresearchgate.net Its specific amino acid sequence was determined to be Tyr-Leu-Gly-Tyr-Leu-Glu-Gln-Leu-Leu-Arg (YLGYLEQLLR). nih.govsmolecule.com

Further characterization revealed that while this compound binds to the benzodiazepine (B76468) site of the GABAA receptor, its affinity is substantially lower than that of diazepam. researchgate.netnih.gov Despite this lower in-vitro affinity, the peptide demonstrated significant anxiolytic-like effects in vivo. researchgate.netresearchgate.net This initial research established this compound as a bioactive decapeptide derived from milk protein with a specific, benzodiazepine-like mechanism of action. researchgate.netmedchemexpress.com

Research Findings on this compound

CharacteristicDescriptionSource(s)
Origin Derived from the tryptic hydrolysis of bovine alpha-s1-casein (αs1-casein), a major milk protein. nih.govresearchgate.netmedchemexpress.com
Structure A bioactive decapeptide (a peptide containing ten amino acids). nih.govsmolecule.com
Amino Acid Sequence Tyr-Leu-Gly-Tyr-Leu-Glu-Gln-Leu-Leu-Arg (YLGYLEQLLR). nih.govsmolecule.com
Identification Corresponds to the fragment 91–100 of the bovine αs1-casein protein sequence. nih.govresearchgate.net
Mechanism of Action Exhibits affinity for the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. researchgate.netnih.govmedchemexpress.com
Initial Discovery Identified as the active component in a tryptic hydrolysate of bovine αs1-casein that showed anxiolytic-like properties. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H94N14O16 B1665262 alpha-Casozepine CAS No. 117592-45-7

Properties

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H94N14O16/c1-31(2)24-43(71-51(81)39(61)28-35-11-15-37(75)16-12-35)52(82)66-30-49(78)67-47(29-36-13-17-38(76)18-14-36)58(88)74-44(25-32(3)4)55(85)69-41(20-22-50(79)80)53(83)68-40(19-21-48(62)77)54(84)72-46(27-34(7)8)57(87)73-45(26-33(5)6)56(86)70-42(59(89)90)10-9-23-65-60(63)64/h11-18,31-34,39-47,75-76H,9-10,19-30,61H2,1-8H3,(H2,62,77)(H,66,82)(H,67,78)(H,68,83)(H,69,85)(H,70,86)(H,71,81)(H,72,84)(H,73,87)(H,74,88)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGURMFKEAFAGD-CSYZDTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H94N14O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117592-45-7
Record name alpha-Casozepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117592457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-CASOZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I24KIH8EZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methodologies for Production and Enzymatic Hydrolysis

Enzymatic Hydrolysis Protocols for Alpha-Casozepine Generation

The generation of this compound is centered on the controlled enzymatic digestion of αs1-casein. Various proteolytic enzyme systems have been explored to achieve this, with trypsin being the most prominently studied.

Trypsin is the enzyme of choice for the production of this compound from bovine αs1-casein. researchgate.net It specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine amino acid residues. This targeted action releases the decapeptide known as this compound, which corresponds to the fragment 91-100 of the bovine αs1-casein sequence. researchgate.netresearchgate.netnih.gov The resulting mixture of peptides, or hydrolysate, contains this compound, which is then subjected to further analysis and characterization. researchgate.net

In some protocols, a sequential hydrolysis approach is employed to potentially increase the yield of specific peptides. For instance, a two-step process involving pepsin followed by the microbial protease blend Corolase PP has been investigated. This method first uses pepsin to break down αs1-casein into larger fragments, which are then further hydrolyzed by Corolase PP. This sequential digestion can lead to a diverse peptide profile, with this compound constituting a significant portion of the final product.

Table 1: Proteolytic Enzyme Systems for this compound Generation

Enzyme System Substrate Key Action Resulting Product Reference(s)
Trypsin Bovine αs1-casein Cleavage at lysine and arginine residues Tryptic hydrolysate containing this compound (f91-100) researchgate.netresearchgate.netnih.gov
Pepsin + Corolase PP Bovine αs1-casein Sequential hydrolysis Hydrolysate with ~15% this compound by weight
Chymotrypsin (B1334515) α-Casozepine Slow degradation Various smaller peptide fragments researchgate.netnih.gov
Pepsin α-Casozepine Significant degradation Various smaller peptide fragments researchgate.netnih.gov
Corolase PP α-Casozepine Significant degradation Various smaller peptide fragments researchgate.netnih.gov

To maximize the yield and purity of this compound, the conditions of the enzymatic hydrolysis must be carefully controlled. Key parameters that are optimized include pH, temperature, the enzyme-to-substrate (E/S) ratio, and the duration of the hydrolysis.

For tryptic hydrolysis, studies have utilized specific conditions to achieve efficient production of the this compound-containing hydrolysate. researchgate.net While detailed comparative studies on the optimization of each parameter for maximal this compound yield are limited in the reviewed literature, typical laboratory-scale protocols provide a baseline. For the sequential pepsin-Corolase PP hydrolysis, specific pH and temperature conditions are set for each enzymatic step to ensure optimal activity of each protease.

Table 2: Optimization Parameters for Enzymatic Hydrolysis

Enzyme Parameter Optimized Value/Range Resulting Yield/Observation Reference(s)
Trypsin pH 8.5 Effective for hydrolysis researchgate.net
Trypsin Temperature Not specified -
Trypsin Enzyme/Substrate Ratio Not specified -
Trypsin Time Not specified -
Pepsin (sequential) pH 2.0 Generation of larger fragments
Pepsin (sequential) Temperature 37°C Generation of larger fragments
Pepsin (sequential) Time 2 hours Generation of larger fragments
Corolase PP (sequential) pH 7.5 Cleavage of larger fragments to yield this compound
Corolase PP (sequential) Temperature 50°C Cleavage of larger fragments to yield this compound
Corolase PP (sequential) Time 4 hours This compound constitutes ~15% of hydrolysate

In Vitro Digestion Models of this compound

To understand the stability and potential breakdown of this compound in a physiological environment, in vitro digestion models are employed. These models simulate the conditions of the stomach and small intestine, using relevant proteases to assess how the peptide is processed.

Assessment of Protease Resistance (Gastric and Pancreatic Proteases)

The resistance of this compound to digestion by key proteases found in the gastrointestinal tract is a critical area of investigation. In vitro studies have exposed this compound to gastric enzymes like pepsin and pancreatic enzymes such as chymotrypsin and trypsin.

Research indicates that this compound exhibits a degree of resistance to these proteases but is not entirely immune to their effects. researchgate.netnih.gov It is slowly degraded by chymotrypsin and is more susceptible to breakdown by pepsin and Corolase PP, though it is not completely destroyed even after four hours of exposure. researchgate.netnih.gov Notably, the peptide bonds in the N-terminal region of this compound (residues 91-95) show a high degree of resistance to all tested proteases. researchgate.netnih.gov

Table 3: In Vitro Protease Resistance of this compound

Protease Source Condition Effect on this compound Reference(s)
Pepsin Gastric Simulated gastric digestion Significant degradation researchgate.netnih.gov
Chymotrypsin Pancreatic Simulated intestinal digestion Slow degradation researchgate.netnih.gov
Corolase PP Microbial Simulated intestinal digestion Significant degradation researchgate.netnih.gov
Trypsin Pancreatic Simulated intestinal digestion Bonds in the 91-95 region are resistant researchgate.netnih.gov

Identification and Characterization of Proteolytic Fragments

The enzymatic digestion of this compound results in the formation of smaller peptide fragments. Identifying and characterizing these fragments is crucial for understanding the complete digestive fate of the parent peptide.

Studies have shown that the in vitro digestion of this compound, particularly by pepsin and Corolase PP, leads to the generation of specific N-terminal fragments. fao.org The most prominently identified fragment is the heptapeptide (B1575542) YLGYLEQ, which corresponds to the sequence 91-97 of the original αs1-casein. researchgate.net Another smaller fragment, the pentapeptide YLGYL (f91-95), is also recovered, though to a lesser extent. fao.orgacs.org The formation of these fragments is a direct result of the cleavage of the parent this compound molecule by the digestive enzymes. The presence of bile salts in in vitro models using Caco-2 cells has been shown to lead to a much higher formation of fragments f91-99, f91-98, and f91-97. mdpi.com

Evaluation of Biological Activity of Derived Fragments

A key aspect of in vitro digestion studies is to determine whether the resulting proteolytic fragments retain any biological activity. Research has demonstrated that the fragments derived from this compound are not inert and, in fact, exhibit biological effects.

The heptapeptide YLGYLEQ (f91-97), found in significant amounts after in vitro digestion, has been shown to possess anxiolytic-like activity in animal models. researchgate.netnih.gov Similarly, the pentapeptide YLGYL (f91-95) has also demonstrated anxiolytic-like properties. fao.orgacs.org These findings suggest that the biological activity of the initial this compound-containing hydrolysate may be, at least in part, mediated by these smaller, more stable fragments that are produced during digestion. researchgate.netnih.gov The effective dose of this compound appears to be lower when it is part of a hydrolysate compared to its pure synthetic form, suggesting a potential synergistic effect with other co-released peptides.

Table 4: Characterization and Biological Activity of this compound Fragments

Fragment Sequence Corresponding Residues Generating Protease(s) Biological Activity Reference(s)
YLGYLEQ f91-97 Pepsin, Corolase PP Anxiolytic-like activity researchgate.netnih.gov
YLGYL f91-95 Pepsin, Corolase PP Anxiolytic-like activity fao.orgacs.org
f91-99 f91-99 Caco-2 cell peptidases (with bile salts) Not specified mdpi.com
f91-98 f91-98 Caco-2 cell peptidases (with bile salts) Not specified mdpi.com

Molecular and Cellular Mechanisms of Action

Interactions with Gamma-aminobutyric Acid (GABA) Receptors

Alpha-casozepine's primary molecular target is the Gamma-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the mature brain. nih.govyoutube.com This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow chloride ions to flow into the neuron. youtube.comyoutube.com This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. youtube.comyoutube.com this compound leverages this system by acting as a positive allosteric modulator, enhancing the effect of GABA. nih.govnih.gov

Research has consistently demonstrated that this compound exerts its effects by binding to the GABAA receptor complex. nih.govresearchgate.net Specifically, it interacts with the allosteric binding site reserved for benzodiazepines. nih.govnih.govresearchgate.netnih.gov This was established in studies where this compound was shown to compete with and displace radiolabelled benzodiazepines, such as [methyl-³H]-flunitrazepam, from the receptor. nih.gov The anxiolytic-like activity of the casein hydrolysate containing this compound is blocked by flumazenil (B1672878), an antagonist of the benzodiazepine (B76468) binding site, further confirming this site of action. nih.govnih.gov

GABAA receptors are pentameric structures composed of various subunits (e.g., α, β, γ). nih.govnih.gov The specific combination of these subunits determines the receptor's pharmacological properties, including its affinity for different ligands. mdpi.com The benzodiazepine binding site is located at the interface between an alpha (α) and a gamma (γ) subunit. nih.gov

The anxiolytic effects of benzodiazepines are largely mediated by their interaction with GABAA receptors containing the α2 subunit. nih.gov While direct studies detailing this compound's binding affinity to each specific alpha subunit are limited, its anxiolytic profile suggests a significant interaction with α2-containing receptors. Competition assays have utilized flunitrazepam, which binds to GABAA receptors composed of α1, α2, α3, or α5 subunits, indicating that this compound's affinity lies within this range of receptor subtypes. nih.gov

This compound functions as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor. nih.gov Unlike a direct agonist which would activate the receptor on its own, a positive modulator enhances the action of the endogenous agonist, GABA. youtube.com By binding to the benzodiazepine site, this compound induces a conformational change in the GABAA receptor that increases the receptor's affinity for GABA. nih.govnih.gov This potentiation of GABA's natural inhibitory effect is the core of its benzodiazepine-like action. nih.gov This mechanism is supported by findings that a tryptic hydrolysate of casein containing this compound directly modulates GABAA receptors and influences the protein levels of GABAA receptor subtypes in hypothalamic neurons. nih.govmdpi.com

The allosteric modulation of the GABAA receptor by this compound directly impacts the receptor's ion channel function. By increasing the efficiency of GABA binding, this compound facilitates the opening of the integrated chloride (Cl⁻) channel. youtube.comnih.gov This enhanced chloride conductance allows a greater influx of Cl⁻ ions into the neuron. youtube.comyoutube.com The accumulation of these negatively charged ions inside the cell increases the negative potential across the membrane, a state known as hyperpolarization. youtube.comyoutube.com This hyperpolarized state moves the neuron further away from its action potential threshold, resulting in a generalized inhibition of neuronal activity. nih.gov This effect has been demonstrated in studies where the casein hydrolysate containing this compound was shown to block chloride ion influx in a neuroblastoma cell culture. nih.gov

One of the most notable aspects of this compound's pharmacology is the significant discrepancy between its binding affinity measured in laboratory settings (in vitro) and its observed potency in living organisms (in vivo).

In Vitro Affinity : In competitive binding assays using brain membrane preparations, this compound exhibits a significantly lower affinity for the benzodiazepine binding site of the GABAA receptor compared to classical benzodiazepines. nih.govresearchgate.net Its affinity is reported to be approximately 10,000 times lower than that of diazepam. researchgate.netnih.gov The IC50 value (the concentration required to displace 50% of a competing radioligand) for purified this compound was 88 µM, whereas the IC50 for diazepam under the same conditions was 8.2 nM. good-days.ro

In Vivo Potency : Despite its low in vitro affinity, this compound demonstrates considerable anxiolytic potency in vivo. nih.govresearchgate.net In animal models, such as the conditioned defensive burying test, it was found to be approximately 10 times more potent than diazepam. researchgate.net

This marked difference suggests that the in vivo mechanism of action may be more complex than simple receptor binding. nih.govgood-days.ro The reasons for this discrepancy are not fully understood, but it is hypothesized that factors such as metabolism into more active fragments, transport across biological membranes, or potential interactions with other molecules like neurosteroids could enhance its activity in a physiological context. nih.govgood-days.ro It has been confirmed that this compound does not act via the peripheral-type benzodiazepine receptor. researchgate.netgood-days.ro

Comparative Affinity and Potency of this compound vs. Diazepam
CompoundReceptor Affinity (In Vitro)Anxiolytic Potency (In Vivo)Reference
This compound~10,000x lower than Diazepam~10x higher than Diazepam nih.govresearchgate.netnih.gov
DiazepamHigh (IC50 = 8.2 nM)Standard Reference good-days.ro

GABA<sub>A</sub> Receptor Binding Site Analysis

Modulation of Central Nervous System Neuronal Activity

This compound administration leads to a measurable modulation of neuronal activity in several key brain regions associated with the regulation of anxiety. nih.govresearchgate.net This has been primarily studied by measuring the expression of c-Fos, a protein often used as a marker for recent neuronal activation. researchgate.net

Studies in mice have shown that for this compound to exert its central effects, an anxiety-inducing situation is necessary. researchgate.net Under stressful conditions, this compound significantly alters c-Fos expression compared to control subjects. researchgate.net A lower expression of c-Fos, indicating reduced neuronal activity, was observed in the prefrontal cortex, hippocampus, nucleus accumbens, and hypothalamus following administration of this compound. researchgate.net This pattern of reduced activity in brain areas involved in anxiety is consistent with its anxiolytic effects and is similar to the pattern observed after an injection of diazepam. researchgate.net

However, a key difference in the mechanism of action compared to diazepam was noted in the amygdala, a critical region for processing fear and emotional responses. researchgate.netcam.ac.uk While diazepam also modulates amygdala activity, this compound induced a significant increase in c-Fos expression in this area, suggesting a distinct modulatory pathway. researchgate.net This divergence in the modulation of the amygdala and other brainstem regions like the nucleus of the tractus solitarius and the periaqueductal grey could explain why the tryptic hydrolysate containing this compound does not produce the side effects, such as sedation or dependence, that are commonly associated with benzodiazepines. mdpi.comresearchgate.net

Modulation of Neuronal Activity (c-Fos Expression) by this compound vs. Diazepam in Anxious State
Brain RegionEffect of this compoundEffect of DiazepamReference
Prefrontal CortexDecreased ActivityDecreased Activity researchgate.net
HippocampusDecreased ActivityDecreased Activity researchgate.net
Nucleus AccumbensDecreased ActivityDecreased Activity researchgate.net
HypothalamusDecreased ActivityDecreased Activity researchgate.net
AmygdalaIncreased ActivityDifferent Modulation Profile researchgate.net

c-Fos Expression Analysis in Specific Brain Regions

The protein c-Fos is frequently used as a marker for neuronal activation in response to various stimuli. Studies analyzing c-Fos expression following the administration of this compound have provided significant insights into the specific brain circuits modulated by this peptide, particularly under conditions of stress.

In anxiety-inducing situations, this compound has been shown to modulate neuronal activity in the amygdala and prefrontal cortex. nih.govresearchgate.net Specifically, an increase in c-Fos expression has been observed in the anterior cortical and posterolateral cortical nuclei of the amygdala. nih.gov The pattern of c-Fos expression induced by this compound in these regions shows notable differences when compared to the effects of diazepam, a conventional benzodiazepine anxiolytic. nih.govresearchgate.net This differential activation in the amygdala-prefrontal cortex circuit, which is crucial for processing aversive learning and regulating emotional responses, suggests that this compound's mechanism for reducing anxiety diverges from that of benzodiazepines. nih.gov

This compound's influence extends to the hypothalamic and raphe nuclei, key components in the regulation of stress and mood. researchgate.net Research has demonstrated that this compound administration leads to changes in c-Fos expression in these areas. researchgate.net Specifically, an impact on the raphe magnus nucleus, a part of the raphe system that provides widespread serotonergic projections to the forebrain, has been identified. nih.gov The hypothalamic paraventricular nucleus (PVN) is a critical hub for initiating the body's hormonal stress response. mdpi.com The modulation of activity in these nuclei indicates that this compound may influence both the autonomic and neuroendocrine responses to stress.

Neuronal activity in the hippocampal formation and the nucleus accumbens is also affected by this compound. researchgate.net These regions are integral to learning, memory, and reward processing, and their dysregulation is often implicated in stress-related disorders. nih.govmssm.edu The direct pathway from the ventral hippocampus to the nucleus accumbens is known to be activated by psychogenic stress. nih.govnih.gov this compound's ability to modulate neuronal activity within this circuit further points to its role in the central management of anxiety, with patterns of activation that are distinct from those produced by diazepam. researchgate.net

Differential Neural Activity Patterns Compared to Reference Compounds

While the anxiolytic-like behavioral effects of this compound can be comparable to those of reference drugs like diazepam, the underlying patterns of neural activation are markedly different. nih.govveterinary-practice.com Studies using c-Fos immunofluorescence reveal strong distinctions in how these compounds modulate neuronal activity. nih.govnih.gov Compared to diazepam, this compound and its derived peptides induce significantly different c-Fos expression patterns in the prefrontal cortex, amygdala, nucleus of the tractus solitarius, and periaqueductal grey. nih.govnih.gov These results strongly imply that this compound utilizes a different mode of action from benzodiazepines, which may account for the observed differences in their broader pharmacological profiles. nih.gov

Requirement for Anxiety-Inducing Context to Elicit Central Effects

A critical aspect of this compound's central action is its dependence on the subject's emotional state. Research has demonstrated that an anxiety-inducing situation is necessary to trigger the peptide's effects on the brain. nih.govresearchgate.net In non-stressful, basal conditions, no significant effect of this compound on c-Fos expression is observed. researchgate.net However, when subjected to a stressful challenge, such as a light/dark box test, the administration of this compound leads to the distinct modulations of neuronal activity described previously. nih.govresearchgate.net This finding indicates that the peptide's central mechanisms are selectively engaged during states of anxiety or stress.

Neurotransmitter System Modulation

The primary mechanism of action for this compound involves the modulation of the GABAergic system, which is the main inhibitory neurotransmitter system in the brain. nih.gov Specifically, this compound exhibits an affinity for the benzodiazepine binding site of the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govresearchgate.net However, this affinity is notably lower—reportedly 10,000 times less—than that of diazepam. nih.govresearchgate.net Despite this lower affinity in vitro, the compound demonstrates significant anxiolytic-like activity in vivo. researchgate.net

Beyond its direct interaction with GABA-A receptors, this compound's activity in the raphe nuclei suggests an indirect influence on the serotonergic system. nih.gov The raphe nuclei are the principal source of serotonin (B10506), a key neurotransmitter in mood regulation. nih.gov Furthermore, some reports suggest that this compound may not directly alter the levels of neurotransmitters but rather regulates them secondarily by modulating the physiological response to stress. drseidel.pl This complex interaction with major neurotransmitter systems, characterized by a unique affinity for the GABA-A receptor and indirect effects on other systems, distinguishes its pharmacological profile from classic anxiolytics.

Investigation of Other Putative Molecular Targets

Beyond classical neurotransmitter pathways, research has explored other molecular interactions that may contribute to the unique profile of this compound.

A compelling hypothesis suggests that neurosteroids may play a role in the anxiolytic effects of this compound. nih.gov Neurosteroids, such as allopregnanolone, are synthesized within the brain and act as potent positive allosteric modulators of GABA-A receptors. nih.govnih.gov

This interaction is proposed to explain some anomalous observations with this compound, including its significantly higher in vivo affinity for the benzodiazepine site on the GABA-A receptor compared to its in vitro affinity. nih.gov It is hypothesized that this compound's effects could be influenced by endogenous levels of neurosteroids, which are known to fluctuate during stress. nih.gov The co-administration of neurosteroids and benzodiazepines has been shown to produce synergistic anxiolytic effects and prevent tolerance development. nih.gov This suggests that this compound might work in concert with the body's natural neurosteroid system to modulate GABAergic transmission, potentially explaining its anxiolytic activity without causing the side effects typically associated with benzodiazepines. nih.gov

The mechanism of action for this compound is consistently linked to its affinity for the benzodiazepine binding site on the central-type gamma-aminobutyric acid type A (GABA-A) receptor. nih.govlactium.com Studies have demonstrated that the anxiolytic-like activity of the casein hydrolysate containing this compound is antagonized by flumazenil, a specific blocker of this central receptor site. nih.gov Furthermore, the effects of the hydrolysate are blocked by bicuculline, a GABA-A receptor antagonist. nih.gov

Current research focuses exclusively on this central nervous system target. There is no evidence in the reviewed scientific literature to suggest that this compound or its active hydrolysate possesses any significant binding affinity for peripheral-type benzodiazepine receptors (PBRs), now more commonly known as the 18kDa translocator protein (TSPO).

Autonomic Nervous System Modulation Studies

The autonomic nervous system (ANS) regulates involuntary physiological processes, including heart rate, blood pressure, and stress responses like perspiration. Several studies indicate that this compound can modulate ANS activity, which is consistent with its anxiolytic profile.

In studies involving cats under stressful conditions, such as a visit to a veterinarian, treatment with this compound was observed to inhibit sweaty paws, a physiological response controlled by the sympathetic branch of the ANS. semanticscholar.org Other studies in cats have reported significant improvements in "autonomic disorders" linked to anxiety following treatment with this compound. zylkeneusa.comresearchgate.net In humans, this compound has been shown to reduce neuro-vegetative signs associated with stress. veterinary-practice.com

The mechanism for this modulation may involve the central nervous system. As noted previously, this compound administration was found to modulate neuronal activity in the nucleus of the tractus solitarius, a key brainstem nucleus involved in processing and relaying sensory information from the viscera and regulating the ANS. nih.govnih.gov Interestingly, while the ANS is composed of sympathetic and parasympathetic (vagal) pathways, a study in rats specifically excluded the participation of the vagus nerve in the anxiolytic effects of the this compound-containing hydrolysate. nih.gov

Table 2: Summary of Observed Effects of this compound on the Autonomic Nervous System

SpeciesStressor/ConditionObserved EffectReference(s)
Cats Veterinary VisitInhibition of sweaty paws semanticscholar.org
Cats Anxious Disorders / Social PhobiasSignificant improvement in autonomic disorders zylkeneusa.comresearchgate.net
Humans StressReduction of neuro-vegetative signs veterinary-practice.com

Preclinical Research and Animal Model Studies

In Vivo Behavioral Assessments of Anxiolytic-like Activity

In vivo behavioral assessments in animal models are fundamental to the preclinical evaluation of compounds with potential anxiolytic effects. These models are designed to create approach-avoidance conflicts or to measure naturalistic defensive behaviors that are sensitive to clinically effective anti-anxiety drugs.

Rodent models are the cornerstone of early-phase neuropsychopharmacological research. Several well-validated behavioral paradigms have been employed to scrutinize the anxiolytic-like properties of alpha-casozepine.

The Conditioned Defensive Burying (CDB) test is a widely used paradigm to screen for anxiolytic compounds. In this test, rats, after receiving a mild electric shock from a probe, will bury the probe with bedding material. A reduction in the time spent burying the aversive stimulus is indicative of an anxiolytic effect.

Research has demonstrated that this compound exhibits anxiolytic-like effects in the CDB test. In one study, the effects of a tryptic hydrolysate of bovine αs1-casein, from which this compound is derived, were compared to the well-known anxiolytic drug, diazepam. The results indicated that the αs1-casein hydrolysate was as effective as diazepam in reducing the time rats spent burying the shock probe. nih.govnih.gov This suggests that this compound possesses significant anxiolytic properties. Another study corroborated these findings, showing that this compound was as effective as diazepam in this paradigm. zylkeneusa.com

Table 1: Conditioned Defensive Burying Test Findings

Study Test Subject Key Findings Reference
Violle et al. (2006), as cited in Beata et al. (2007) Rats Treatment with this compound was as effective as diazepam in reducing burying behavior. zylkeneusa.com
Guesdon et al. (2021) Rats An αS1-casein hydrolysate was as efficient as diazepam in reducing the time rats spent burying the probe. nih.govnih.gov
Miclo et al. (2001) Rats This compound reduced probe burying time. researchgate.net

The Elevated Plus-Maze (EPM) test is another standard behavioral assay for assessing anxiety in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, as the natural tendency for rodents is to remain in the enclosed, "safer" arms.

Studies have shown that this compound produces anxiolytic-like effects in the EPM test. Similar to the findings in the CDB test, the administration of a tryptic hydrolysate of αs1-casein was found to be as effective as diazepam in increasing open-arm exploration in rats. researchgate.net This suggests a reduction in anxiety-like behavior. These results provide further evidence for the benzodiazepine-like anxiolytic profile of this compound. zylkeneusa.com

Table 2: Elevated Plus-Maze Test Findings

Study Test Subject Key Findings Reference
Violle et al. (2006), as cited in Beata et al. (2007) Rodents Similar anxiolytic effects to diazepam were observed. zylkeneusa.com
Miclo et al. (2001) Wistar rats A tryptic hydrolysate of αs1-casein demonstrated anxiolytic activity. researchgate.net

The Light/Dark Box test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, enclosed compartment and a brightly lit compartment. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.

There is a lack of specific published studies investigating the effects of this compound in the Light/Dark Box test. This represents a gap in the preclinical evaluation of the compound's anxiolytic profile.

The Open Field Test (OFT) is used to assess general locomotor activity and anxiety-like behavior in rodents. A brightly lit, open arena is used, and anxiety is inferred from the animal's tendency to remain close to the walls (thigmotaxis) rather than exploring the center of the field.

A study in cats evaluated the effects of a diet supplemented with this compound and L-tryptophan on behavior in an open-field test. nih.gov The study found that cats on the test diet showed a non-significant increase in activity with repeated testing, whereas the control group's activity decreased. nih.gov These results suggest that the supplemented diet may have reduced the anxiety response to a novel environment. nih.gov

The anxiolytic effects of this compound have also been investigated in companion animals, primarily cats and dogs, often in the context of managing behavioral problems related to stress and anxiety.

In a randomized, double-blind, placebo-controlled trial, cats with anxiety disorders, such as social phobias, were treated with this compound. The study reported a statistically significant improvement in a global score of anxiety, as well as in specific areas including fear of strangers, contact with familiar people, general fears, and fear-related aggression. zylkeneusa.comzoopsy.com Another study on cats investigated the effect of this compound on stress responses at a veterinary practice. While a small and insignificant reduction in fecal cortisol metabolites was observed, a significant finding was the absence of sweaty paws in cats treated with a high dose of the compound, suggesting an influence on the autonomic nervous system during stressful situations. nih.gov However, a study on singly housed shelter cats did not find a clear benefit of this compound in reducing anxiety in that specific population. maddiesfund.org

For dogs, the evidence for the efficacy of this compound in reducing anxiety is considered limited and weak, with some studies showing a potential for anxiety reduction over the medium to longer term. veterinaryevidence.orgveterinaryevidence.org One study reported that both selegiline (B1681611) and this compound had a comparable ameliorative effect on anxious dogs after a 56-day treatment period. nih.gov Another study found that a diet containing a caseinate hydrolysate led to a significant decrease in cortisol levels over time in anxious dogs. veterinaryevidence.org The combination of this compound with fluoxetine (B1211875) and behavioral therapy has also been shown to improve symptoms in an aggressive dog with anxiety-related aggression. nih.gov

Table 3: Studies in Companion Animals

Study Test Subject Key Findings Reference
Beata et al. (2007) Cats Statistically significant improvement in anxiety disorders, including social phobias. zylkeneusa.comzoopsy.com
Gindl et al. (2020) Cats Absence of sweaty paws in treated cats during a stressful event, suggesting an effect on the autonomic nervous system. nih.gov
Hopfensperger & McDowell (2019) Shelter Cats No significant difference between treatment and control groups in reducing anxiety. maddiesfund.org
Buckley (2017) Dogs Limited and weak evidence for reducing anxiety over the medium to longer term. veterinaryevidence.orgveterinaryevidence.org
Beata et al. (2007) Dogs Comparable positive effect to selegiline in anxious dogs after 56 days of treatment. nih.gov
Palestrini et al. (2010), as cited in Buckley (2017) Dogs A diet with caseinate hydrolysate significantly decreased cortisol levels over time in anxious dogs. veterinaryevidence.org
Conte et al. (2023) Dog Combination with fluoxetine and behavioral therapy improved symptoms of anxiety-related aggression. nih.gov

Studies in Companion Animals

Feline Models of Anxious Disorders (e.g., social phobias, general fears, fear-related aggressions)

Research in feline models has explored the effects of this compound on a range of anxiety-related behaviors. A pivotal 56-day, placebo-controlled, double-blind study involving 34 cats with anxious disorders, such as social phobias, demonstrated a statistically significant positive effect of this compound. researchgate.netdrseidel.plcompanicalm.comzylkeneusa.com In this trial, cats treated with this compound showed notable improvements in global anxiety scores. Specific behavioral improvements were observed in categories including fear of strangers, interaction with familiar people, general fears, and fear-related aggressions. researchgate.netdrseidel.plresearchgate.net Furthermore, autonomic disorders associated with anxiety were also significantly reduced in the treatment group compared to the placebo group. researchgate.netdrseidel.pl The study defined success as a combination of objective improvement in behavioral scores and a subjective positive evaluation by the owner; 10 of the 17 cats receiving this compound met this criterion, compared to only 4 of the 17 in the placebo group. researchgate.netzylkeneusa.com

Another study investigated a diet supplemented with both this compound and L-tryptophan in 24 cats classified as fearful. avma.orgkisti.re.kr The findings suggested that the supplemented diet helped reduce the anxiety response when cats were placed in a new and unfamiliar location, as measured by activity levels in an open-field test. avma.orgkisti.re.kr However, the diet did not appear to counteract the fear response exhibited in the presence of an unfamiliar person. avma.orgkisti.re.kr

Conversely, not all research has yielded positive results. A study conducted in a shelter environment with 27 cats found no significant difference in the reduction of anxiety between the group treated with this compound and the control group. veterinaryevidence.org This suggests that the efficacy of the compound may be influenced by the specific environmental context and the nature of the stressors involved.

Table 1: Efficacy of this compound in Feline Anxious Disorders An interactive table summarizing the results from a key clinical trial.

Treatment Group Number of Subjects Successful Treatment No Successful Treatment Success Rate (%)
This compound 17 10 7 58.8%
Placebo 17 4 13 23.5%

Data sourced from Beata et al. (2007). researchgate.netzylkeneusa.com

Canine Models of Anxiety-Related Behaviors (e.g., fear aggression, generalized anxiety)

In canine models, this compound has been evaluated for its potential to mitigate anxiety-related behaviors. One significant 56-day study compared the efficacy of this compound to selegiline hydrochloride, a conventional pharmaceutical, in 38 dogs with anxiety disorders. styllacare.com Using a validated scale to measure anxiety, the research found that both this compound and selegiline were effective in lowering the anxiety scores of the dogs, with no significant difference found between the two treatments. styllacare.com This suggests that this compound may offer comparable efficacy to some standard medications for managing canine anxiety. styllacare.com

Other research has focused on dietary supplementation. A study examining a diet containing both this compound and L-tryptophan in privately owned anxious dogs found that the diet was associated with a reduction in stranger-directed fear, non-social fear, and touch sensitivity. ed.ac.uk The dogs also showed significantly lower stress responses during veterinary visits. styllacare.com

However, the body of evidence for canines is not uniformly conclusive. A systematic review of the available literature concluded that while there is some weak evidence to suggest this compound may help reduce anxiety over the medium to long term, the quality of the existing studies is often low, with confounding variables that could affect the results. veterinaryevidence.org The review called for more high-quality research to definitively establish its efficacy in dogs. veterinaryevidence.org

Equine Models of Stress Adaptation (e.g., acclimation, handling, training)

Studies in equine models have investigated the role of this compound in easing stress associated with human management and training. One study involving semi-feral ponies undergoing acclimation to a domestic environment and basic training found that ponies treated with this compound performed better than their matched controls. researchgate.net The treated ponies were ranked as calmer, more compliant, and showing better progress in skills acquisition during the two-week training period. researchgate.net These positive effects on learned skills were reportedly retained six weeks after the training period ended. researchgate.net

Another study found that this compound supplementation improved compliance and apparent comfort in horses that displayed mild aversion to routine healthcare procedures. avma.org However, research on more acute stressors has produced mixed results. A study assessing the effects of the compound on horses during loading and confinement in a transport vehicle found no significant differences in most behavioral or physiological indicators of stress, such as heart rate. hartpury.ac.uk It did, however, note a significant improvement in the time taken to load the horses. hartpury.ac.uk In a study of weanling foals, a notably stressful period, this compound supplementation had no significant effect on salivary cortisol levels or other clinical disease markers compared to a placebo. avma.orgnih.gov

Table 2: Performance Ranking of Semi-Feral Ponies During Training An interactive table showing the comparative performance ranks between treated and control ponies.

Group Number of Ponies Mean Sum of Daily Ranks*
This compound 3 35.2
Control 3 62.8

\Lower rank indicates better performance (calmer, more compliant). Data sourced from McDonnell et al., as cited in subsequent research.* researchgate.net

Neurobiological Correlates in Animal Models

Analysis of Stress Biomarkers (e.g., Salivary Cortisol, Vasopressin)

The investigation of stress biomarkers provides a physiological basis for the behavioral effects observed with this compound, though findings are varied. In a study involving cats at a veterinary practice, supplementation with this compound did not produce a significant effect on the levels of fecal cortisol metabolites, a non-invasive measure of adrenocortical activity. nih.gov Similarly, a study on weanling foals found no statistically significant difference in salivary cortisol levels between the this compound group and the control group during the stressful weaning period. avma.orgnih.govresearchgate.net

In contrast, a study in dogs fed a diet supplemented with this compound and L-tryptophan reported a significant reduction in the urinary cortisol-to-creatinine ratio, indicating a decreased physiological stress response. styllacare.comed.ac.uk Research in humans has also shown that this compound can blunt cortisol elevation during stressful tests. horsesport.com

There is a lack of published research specifically measuring vasopressin levels in response to this compound administration in animal models of anxiety. While vasopressin is recognized as a biomarker for stress and aggression in canines, its direct relationship with this compound treatment has not been documented in the reviewed literature. nih.gov

Cardiovascular and Physiological Stress Responses (e.g., Heart Rate, Blood Pressure)

Acute stress typically triggers immediate responses from the autonomic nervous system, leading to increases in heart rate, blood pressure, and other physiological changes. nih.govfrontiersin.org Research into this compound's ability to modulate these responses is still emerging.

A study on cats subjected to the stress of a veterinary visit observed that this compound had a significant inhibitory effect on stress-induced sweaty paws, which is a physiological reaction mediated by the autonomic nervous system. styllacare.comnih.gov This finding provides evidence for a direct impact on autonomic stress pathways. nih.gov However, a study on horses being loaded onto a lorry did not find any significant effect of this compound on heart rate or heart rate variability. hartpury.ac.uk In human studies, the compound has been reported to have a positive effect on hemodynamic responses during stress tests. styllacare.com The direct impact of this compound on blood pressure in feline, canine, or equine models of anxiety has not been extensively detailed in the available scientific literature.

Electrophysiological Investigations in Animal Models

While pharmaco-electroencephalography (p-EEG) is a valuable tool in translational research for assessing the effects of compounds on brain activity, there is a notable absence of published p-EEG studies investigating this compound in feline, canine, or equine models. researchgate.net

However, research in rodent models has provided insights into the compound's effects on neuronal activity. A study in mice used c-Fos expression, an indirect marker of neuronal activation, to map the brain regions affected by this compound. nih.gov The results showed that this compound modulated neuronal activity in key brain areas associated with anxiety regulation, such as the prefrontal cortex and amygdala. nih.gov The pattern of neuronal modulation was compared to that of diazepam, a reference anxiolytic, revealing both similarities and differences in their neurobiological footprints. nih.gov This type of investigation, while not EEG, provides cellular-level electrophysiological evidence of the compound's anxiolytic-like action in the central nervous system. nih.gov

Comparative and Combination Research Approaches

Comparative Efficacy and Mechanism Studies with Reference Anxiolytics (e.g., Benzodiazepines)

Research has positioned alpha-casozepine as a compound with anxiolytic effects comparable to some established pharmaceuticals, most notably benzodiazepines like diazepam. veterinary-practice.comnih.gov Studies indicate that this compound, a decapeptide derived from bovine αs1-casein, exhibits activity similar to benzodiazepines by interacting with γ-aminobutyric acid (GABA) type A receptors. researchgate.netresearchgate.net Specifically, the anxiolytic-like activity of the casein tryptic hydrolysate containing this compound relies on the benzodiazepine (B76468) binding site of the GABA-A receptors. nih.gov

In preclinical models, the efficacy of this compound has been directly compared to diazepam. In the conditioned defensive burying paradigm in rats, this compound was found to be ten-fold more efficient than diazepam. researchgate.net However, in vitro, this compound demonstrated a significantly lower affinity for the benzodiazepine site of the GABA-A receptor—about 10,000 times less than diazepam. researchgate.net This discrepancy between in vivo potency and in vitro affinity suggests a complex mechanism of action that may not be fully explained by direct receptor binding alone. researchgate.net Further studies in mice using the light/dark box test showed that this compound and its N-terminal peptide fragment, YLGYL, elicited anxiolytic-like properties similar to diazepam. nih.govnih.gov

A key distinction highlighted in comparative studies is that this compound does not appear to produce the side effects commonly associated with benzodiazepines, such as sedation, addiction, incoordination, or disinhibition of aggression. veterinary-practice.comnih.govresearchgate.net

Another comparative study in anxious dogs documented that this compound treatment had a comparable ameliorative effect to selegiline (B1681611), a monoamine oxidase inhibitor, over a 56-day period. researchgate.netzylkeneusa.com This suggests that this compound could be a valuable alternative to conventional pharmacological interventions for certain anxiety-related disorders. researchgate.net

Table 1: Comparative Profile of this compound and Reference Anxiolytics

Feature This compound Benzodiazepines (e.g., Diazepam)
Primary Mechanism Binds to benzodiazepine site on GABA-A receptors. researchgate.netnih.gov Enhances the effect of GABA at the GABA-A receptor. benzoinfo.comnursingcenter.com
Receptor Affinity Low in vitro affinity for GABA-A benzodiazepine site. researchgate.net High affinity for GABA-A benzodiazepine site. benzoinfo.com
In Vivo Efficacy Demonstrated to be as, or more, effective than diazepam in some animal models. researchgate.netzylkeneusa.com Standard reference for anxiolytic efficacy. zylkeneusa.com

| Reported Side Effects | Not associated with sedation, addiction, or motor incoordination. veterinary-practice.comresearchgate.net | Can cause drowsiness, addiction, impaired motor function, and memory issues. nursingcenter.com |

Research on Co-administration and Synergistic Effects

The co-administration of this compound with L-tryptophan has been investigated as a nutritional strategy to manage anxiety. L-tryptophan is an essential amino acid and a metabolic precursor to serotonin (B10506), a neurotransmitter crucial for regulating mood, stress susceptibility, and sleep. veterinary-practice.comnih.gov The theoretical basis for this combination is that chronic anxiety may deplete tryptophan in the brain. vin.com By supplementing with L-tryptophan, particularly in a ratio that favors its transport into the brain, serotonin synthesis may be increased, providing a natural antidepressant-like effect. veterinary-practice.com

A study involving fearful cats evaluated the effectiveness of a diet supplemented with both this compound and L-tryptophan. nih.govnih.govcatvets.com The results of this study suggested that the combination diet reduced the anxiety response of the cats when placed in an unfamiliar location. nih.govresearchgate.net However, the diet did not appear to counteract fear in the presence of an unfamiliar person. nih.govresearchgate.net The study highlighted that while a diet containing both nutrients could increase the plasma tryptophan ratio, behavioral changes were not observed in cats that were considered normal and not under stress. nih.gov

Research has explored the use of this compound as an add-on therapy with conventional psychopharmaceuticals like fluoxetine (B1211875), a selective serotonin reuptake inhibitor (SSRI). A case report detailed the treatment of a four-year-old dog exhibiting aggressive behavior. researchgate.netmdpi.comnih.gov The dog was treated with a combination of fluoxetine, oral alpha-s1 casozepine, and behavioral therapy for nine months. researchgate.netnih.govmdpi.com

The owners reported a significant reduction in the intensity and frequency of aggressive incidents following this integrated treatment approach. researchgate.netmdpi.com The rationale for combining the two compounds is to modulate multiple neurotransmission pathways that underlie complex behavioral issues. researchgate.net The study's authors suggested that this promising result paves the way for more detailed investigations into the role of this compound in modulating aggressive behaviors, potentially as a synergistic component in a multi-faceted treatment plan. nih.govmdpi.com

The combination of this compound with Vitamin B6 (pyridoxine) has been noted for its potential synergistic effects on the nervous system. med-expert.com.ua Vitamin B6 is a crucial co-factor in many metabolic pathways, including the synthesis of neurotransmitters like GABA and serotonin. nih.gov High-dose Vitamin B6 supplementation has been shown to reduce anxiety, believed to be achieved by increasing the synthesis of GABA. nih.gov

The combination of this compound and Vitamin B6 is thought to promote good absorption and exert a positive influence on the nervous system. med-expert.com.ua This pairing is considered promising for a range of functional nervous system disorders and anxiety. med-expert.com.ua While direct synergistic mechanisms are still being explored, the complementary roles of this compound acting on GABA receptors and Vitamin B6 supporting neurotransmitter synthesis provide a strong theoretical basis for their combined use. med-expert.com.uanih.gov

Table 2: Research on Co-administration of this compound

Combination Subject/Model Rationale Key Findings
L-Tryptophan Fearful Cats L-Tryptophan is a precursor to serotonin, which regulates mood and anxiety. veterinary-practice.comnih.gov Reduced anxiety in response to an unfamiliar location, but not fear of an unfamiliar person. nih.govresearchgate.net
Fluoxetine Aggressive Dog (Case Study) To modulate multiple neurotransmitter pathways for complex behavioral issues. researchgate.net Significant reduction in aggression intensity and frequency reported after 9 months of combined therapy. researchgate.netmdpi.com

| Vitamin B6 | Clinical Practice Review | Vitamin B6 is a co-factor in GABA and serotonin synthesis, potentially complementing this compound's action. med-expert.com.uanih.gov | The combination is suggested to have a positive effect on the nervous system and is promising for anxiety. med-expert.com.ua |

Theoretical Frameworks for this compound Action

The primary theoretical framework for this compound's anxiolytic action centers on its interaction with the GABA-A receptor system, which is the main inhibitory neurotransmitter system in the central nervous system. veterinary-practice.combenzoinfo.com this compound is believed to exert a benzodiazepine-like effect by binding to the benzodiazepine site on the GABA-A receptor, thereby enhancing the inhibitory effects of GABA. veterinary-practice.comnih.gov This modulation results in a calming or anxiolytic effect without the known adverse effects of benzodiazepines. veterinary-practice.comresearchgate.net

Studies have confirmed that blocking the benzodiazepine binding sites with an antagonist like flumazenil (B1672878) negates the anxiolytic properties of the casein hydrolysate containing this compound, supporting this proposed mechanism. nih.gov The molecular structure of this compound is also noted to be similar to GABA, the body's primary inhibitory neurotransmitter. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Diazepam
Flumazenil
Fluoxetine
gamma-Aminobutyric acid (GABA)
L-tryptophan
Pyridoxine (Vitamin B6)
Selegiline
Serotonin

Future Directions and Research Gaps

Deeper Elucidation of Receptor Interaction Specificities

A primary area for future research is to gain a more detailed understanding of how alpha-casozepine and its metabolites interact with GABA-A receptors. Although it is known to bind to the benzodiazepine (B76468) site, its affinity is significantly lower than that of classical benzodiazepines. researchgate.netnih.gov A recent docking study indicated a strong interaction score for this compound with the benzodiazepine site of the GABA-A receptor, even higher than that of the sedative benzodiazepine alprazolam. mdpi.com However, the specific GABA-A receptor subtypes that this compound preferentially binds to and modulates remain to be fully elucidated. It is hypothesized that this compound may selectively target α2-containing GABA-A receptors, which are associated with anxiolysis, while having less effect on α1-containing receptors linked to sedation and other side effects of benzodiazepines. nih.gov This could explain the anxiolytic effects of this compound without the typical adverse effects of benzodiazepine drugs. nih.gov Future research should focus on detailed binding assays and functional studies using a range of GABA-A receptor subunit combinations to map the precise interaction profile of this compound and its active fragments.

Identification of Novel Neural Pathways and Downstream Molecular Targets

Current research suggests that the anxiolytic-like effects of this compound may not be exclusively mediated by GABA-A receptors. nih.gov Studies have shown that some of its proteolytic fragments, such as Tyr-Leu (YL) and Tyr-Leu-Gly (YLG), exhibit anxiolytic properties that are not reversed by benzodiazepine receptor antagonists, suggesting the involvement of other neurotransmitter systems. nih.gov The anxiolytic-like effects of YL and YLG have been shown to be blocked by antagonists for serotonin (B10506) 5-HT1A and dopamine (B1211576) D1 receptors. nih.gov Furthermore, while this compound modulates neuronal activity in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, the downstream molecular signaling cascades triggered by its receptor binding are not well understood. nih.govresearchgate.net It has been suggested that this compound may also stimulate serotonin and dopamine receptors. mdpi.com Future studies should employ techniques like transcriptomics and proteomics to identify changes in gene and protein expression in relevant brain regions following this compound administration. This could reveal novel neural pathways and molecular targets that contribute to its anxiolytic effects.

Expansion of Animal Model Research to Diverse Conditions and Species

The majority of research on this compound has been conducted in rodents (rats and mice) and companion animals (dogs and cats) for conditions related to general anxiety and stress. nih.govveterinaryevidence.orgzylkeneusa.comresearchgate.net To broaden the understanding of its therapeutic potential, research should be expanded to include a wider range of animal models and conditions. This could involve investigating its effects in models of other anxiety-related disorders, such as panic disorder or post-traumatic stress disorder. Furthermore, exploring its efficacy in other species, including livestock and exotic animals, could have significant implications for animal welfare and management in various settings. Studies in semi-feral ponies have already shown promise in improving their adaptation to domestic environments and training. researchgate.net

Methodological Advancements in Assessing Bioavailability and Activity In Vivo

A significant challenge in peptide research is accurately assessing bioavailability and in vivo activity. While studies have shown that this compound and its fragments can be absorbed after oral administration, the exact mechanisms and efficiency of this process, including crossing the blood-brain barrier, remain largely a "black box". nih.gov Stress has been shown to increase intestinal permeability, which might enhance the absorption of this compound in stressed individuals. nih.gov The presence of bile salts has also been found to facilitate the transport of this compound and its fragment YLGYLEQ across Caco-2 cell monolayers, an in vitro model of the intestinal barrier. nih.govnih.gov Future research should focus on developing and applying more sophisticated methodologies to track the absorption, distribution, metabolism, and excretion of this compound and its bioactive metabolites in real-time. This could involve the use of isotopically labeled peptides and advanced imaging techniques to visualize their journey through the body and into the central nervous system. Such studies are crucial to correlate circulating peptide levels with observed physiological and behavioral effects.

Development of Advanced Analytical Techniques for Peptide Detection and Quantification in Biological Matrices

Connected to the need for better bioavailability assessment is the requirement for more sensitive and specific analytical techniques for detecting and quantifying this compound and its fragments in complex biological matrices like blood, plasma, and brain tissue. Current methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used for purification and identification. evitachem.com However, developing assays with lower limits of detection and quantification is essential for accurately measuring the low concentrations of these peptides that are likely present in vivo. Advanced analytical methods would enable more precise pharmacokinetic studies and help to establish a clearer relationship between the administered dose, the concentration of active peptides at target sites, and the resulting biological response.

Q & A

Q. What are the key structural and physicochemical properties of alpha-Casozepine relevant to its biological activity in experimental models?

this compound (CAS 117592-45-7) is a decapeptide (Tyr-Leu-Gly-Tyr-Leu-Glu-Gln-Leu-Leu-Arg) with a molecular weight of 1267.47 g/mol and a logP of -0.8, indicating moderate hydrophilicity . Its structural features—such as the presence of aromatic residues (Tyr) and charged side chains (Arg, Glu)—influence solubility in aqueous buffers and stability under physiological conditions. Researchers should prioritize characterizing its secondary structure (e.g., via circular dichroism) and aggregation propensity in experimental buffers, as these factors directly impact bioavailability and receptor interactions in in vitro and in vivo models .

How should researchers formulate hypothesis-driven research questions when investigating this compound's mechanism of action?

Effective hypotheses should integrate the PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: Neuronal cell lines or rodent models with GABAergic dysfunction.
  • Intervention: Dose-dependent administration of this compound.
  • Comparison: Benchmark against diazepam or other benzodiazepines.
  • Outcome: Quantify changes in GABA-A receptor binding affinity via radioligand assays. This approach ensures testable hypotheses grounded in this compound’s structural homology to neuroactive peptides .

Advanced Research Questions

Q. What methodological considerations are critical when designing in vivo studies to evaluate this compound's anxiolytic effects while ensuring reproducibility?

  • Experimental Design : Use randomized, blinded protocols with positive (e.g., diazepam) and negative (vehicle) controls. Sample size calculations must account for inter-individual variability in stress-response models (e.g., elevated plus maze).
  • Data Integrity : Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for documentation. Predefine assay acceptance criteria (e.g., >80% receptor occupancy for efficacy thresholds) to avoid post-hoc bias .
  • Model Selection : Compare results across species (e.g., mice vs. rats) and genetic backgrounds to assess translational relevance .

Q. How can researchers address contradictions in existing data on this compound's receptor binding specificity across different experimental models?

Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or model systems (e.g., recombinant receptors vs. native tissue). To resolve these:

  • Systematic Review : Map all published binding affinity values (IC50, Ki) using tools like PRISMA guidelines to identify outliers and confounders .
  • Cross-Validation : Replicate key studies under standardized conditions (e.g., uniform buffer composition, receptor isoform specificity). Use orthogonal methods (e.g., surface plasmon resonance vs. electrophysiology) to confirm target engagement .
  • Meta-Analysis : Apply mixed-effects models to quantify heterogeneity and adjust for covariates like peptide batch purity (≥95% vs. ≥98%) .

Methodological Guidance

Q. What strategies optimize the synthesis and purification of this compound for reproducible in vitro assays?

  • Solid-Phase Synthesis : Use Fmoc chemistry with resin-specific coupling agents (e.g., HBTU/HOBt) to minimize side reactions. Monitor stepwise efficiency via LC-MS .
  • Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in acetonitrile/water). Validate purity via MALDI-TOF and amino acid analysis .

Q. How can researchers differentiate this compound’s direct pharmacological effects from matrix interactions in complex biological samples?

  • Control Experiments : Include scrambled-sequence peptides or alanine-substituted analogs to isolate sequence-specific effects.
  • Matrix Depletion : Pre-treat serum/plasma samples with immunoaffinity columns to remove endogenous casein derivatives.
  • Dose-Response Curves : Compare activity in serum-free vs. serum-containing media to identify nonspecific binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.